molecular formula C14H20N2 B11765376 (4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine

(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine

Cat. No.: B11765376
M. Wt: 216.32 g/mol
InChI Key: AZKBNPLDOBTBBR-JXQTWKCFSA-N
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Description

(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine is a chiral amine compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclization reactions involving nitrogen-containing heterocycles. For instance, cyclization of a suitable precursor with a nitrogen source under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, thiols, and amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered aromatic heterocycle with nitrogen.

    Pyrrole: A five-membered aromatic heterocycle with nitrogen.

    Pyrazole: A five-membered heterocycle with two nitrogen atoms.

Uniqueness

(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine is unique due to its bicyclic structure and chiral center, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

(4R)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-amine

InChI

InChI=1S/C14H20N2/c15-14-7-6-12-9-16(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2/t12?,13?,14-/m1/s1

InChI Key

AZKBNPLDOBTBBR-JXQTWKCFSA-N

Isomeric SMILES

C1CC2CN(CC2[C@@H]1N)CC3=CC=CC=C3

Canonical SMILES

C1CC(C2C1CN(C2)CC3=CC=CC=C3)N

Origin of Product

United States

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